molecular formula C11H18N2O3 B15208580 Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate CAS No. 55861-82-0

Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate

Cat. No.: B15208580
CAS No.: 55861-82-0
M. Wt: 226.27 g/mol
InChI Key: YELCULSGRQKMKZ-UHFFFAOYSA-N
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Description

Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a synthetic carbamate derivative featuring an isoxazole core substituted with a tert-butyl group at position 5 and a propyl carbamate moiety at position 3. Isoxazoles are heterocyclic aromatic compounds known for their stability and versatility in medicinal chemistry, often serving as bioisosteres for ester or amide functionalities. The propyl carbamate group may act as a prodrug moiety, modulating solubility or hydrolysis kinetics for controlled release of active metabolites.

Properties

CAS No.

55861-82-0

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

propyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C11H18N2O3/c1-5-6-15-10(14)12-9-7-8(16-13-9)11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,14)

InChI Key

YELCULSGRQKMKZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s isoxazole ring is particularly reactive, allowing for diverse transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, isoamyl nitrite, and various bases such as sodium azide and triethylamine . Reaction conditions often involve moderate heating and the use of solvents like 1,4-dioxane .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sodium azide can yield 3,5-bis(het)arylisoxazoles .

Mechanism of Action

The mechanism of action of Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of FLT3, leading to the suppression of tumor growth in certain cancer models . The compound’s isoxazole ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate, enabling comparative analysis:

tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate ()
  • Key Features: Benzoisoxazole (fused benzene-isoxazole ring) with a nitro group at position 5 and a tert-butyl carbamate at position 3.
Property This compound tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate
Molecular Formula C₁₁H₁₈N₂O₃ C₁₃H₁₅N₃O₅
Molecular Weight ~238.28 g/mol ~293.28 g/mol
Key Substituents tert-butyl (C5), propyl carbamate (C3) Nitro (C5), tert-butyl carbamate (C3), benzoisoxazole
Electron Effects Electron-donating (tert-butyl) Electron-withdrawing (nitro)
Lipophilicity (LogP) Higher (due to tert-butyl) Moderate (nitro reduces lipophilicity)
Bis(thiazol-5-ylmethyl) Derivatives ()
  • Key Features: Thiazole-based carbamates with complex stereochemistry and diphenylhexane backbones. Thiazole rings (vs. isoxazole) introduce sulfur atoms, altering electronic properties and hydrogen-bonding capacity.
Property This compound Bis(thiazol-5-ylmethyl) Derivatives
Heterocycle Isoxazole (O, N) Thiazole (S, N)
Backbone Single isoxazole ring Diphenylhexane with multiple stereocenters
Pharmacological Target Not specified (likely enzyme/protease inhibition) Antimicrobial or antiviral (common for thiazoles)

Physicochemical and Stability Profiles

  • Solubility :
    • The tert-butyl group in this compound increases lipophilicity, reducing aqueous solubility compared to nitro-substituted analogs. The nitro group in tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate enhances polarity but may still limit solubility due to aromatic stacking .
  • Stability :
    • Propyl carbamates generally hydrolyze faster than tert-butyl carbamates under physiological conditions due to reduced steric hindrance. The nitro group in benzoisoxazole derivatives may accelerate degradation under UV light or basic conditions .

Biological Activity

Propyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in drug development.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of a tert-butyl group enhances steric hindrance, potentially influencing the compound's interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The isoxazole moiety can interact with active sites of various enzymes, inhibiting their activity. This mechanism is crucial for compounds designed to target specific biochemical pathways.
  • Protein Interaction : The carbamate group may form covalent bonds with nucleophilic residues in proteins, altering their structure and function, which can lead to therapeutic effects against diseases such as cancer and inflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that isoxazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. This compound has been explored for its potential in cancer therapy due to its ability to modulate enzyme activity involved in tumor progression .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole may exhibit antimicrobial properties, making them candidates for further exploration in the development of new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoxazole derivatives, including this compound:

StudyFindings
Perrone et al. (2016)Identified selective COX-2 inhibitors among isoxazole derivatives; highlighted the importance of structural modifications for enhanced activity .
Research on Anticancer AgentsDemonstrated that isoxazole-based compounds can significantly inhibit the proliferation of cancer cells through targeted enzyme inhibition .
Antimicrobial StudiesFound that certain isoxazole derivatives possess notable antimicrobial activity against various pathogens, indicating their potential use as therapeutic agents .

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